

# Physical and chemical properties of 2-Amino-4-chlorobenzonitrile

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## Compound of Interest

Compound Name: 2-Amino-4-chlorobenzonitrile

Cat. No.: B1265954

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## An In-depth Technical Guide to 2-Amino-4-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **2-Amino-4-chlorobenzonitrile**, a key intermediate in the synthesis of various pharmaceutical compounds, particularly quinazoline derivatives.

## General and Physicochemical Properties

**2-Amino-4-chlorobenzonitrile**, with the CAS number 38487-86-4, is a substituted benzonitrile that serves as a versatile building block in organic synthesis.<sup>[1]</sup> Its key identifiers and physical properties are summarized below.

Table 1: General and Physicochemical Properties of **2-Amino-4-chlorobenzonitrile**

Property	Value	Reference(s)
IUPAC Name	2-Amino-4-chlorobenzonitrile	
Synonyms	5-Chloro-2-cyanoaniline, 4-Chloroanthranilonitrile	[2]
CAS Number	38487-86-4	
Molecular Formula	C <sub>7</sub> H <sub>5</sub> CIN <sub>2</sub>	
Molecular Weight	152.58 g/mol	
Appearance	Light orange to yellow to green powder/crystal	[2]
Melting Point	157-162 °C	
Boiling Point	305.8 °C (Predicted)	[3]
Solubility	Low solubility in water. Soluble in polar organic solvents like ethanol.	[1][4]
SMILES String	Nc1cc(Cl)ccc1C#N	
InChI Key	UZHALXIAWJOLLR-UHFFFAOYSA-N	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Amino-4-chlorobenzonitrile**.

### Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Amino-4-chlorobenzonitrile** shows characteristic absorption bands corresponding to its functional groups.[5]

Table 2: Key FT-IR Absorption Bands for **2-Amino-4-chlorobenzonitrile**

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Reference(s)
3452, 3363	N-H stretching	Primary Amine	<a href="#">[5]</a>
2211	C≡N stretching	Nitrile	<a href="#">[5]</a>
782	C-Cl stretching	Chloroalkane	<a href="#">[5]</a>

## UV-Visible (UV-Vis) Spectroscopy

In an ethanol solution, **2-Amino-4-chlorobenzonitrile** exhibits two primary absorption peaks, which are attributed to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions within the aromatic ring and the nitrile group.[\[5\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **2-Amino-4-chlorobenzonitrile** is not readily available in the cited literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

- <sup>1</sup>H NMR: The aromatic protons are expected to appear in the range of 6.5-7.5 ppm. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and nitrile groups. The amino protons would likely appear as a broad singlet.
- <sup>13</sup>C NMR: The carbon of the nitrile group (C≡N) is expected in the region of 115-120 ppm.[\[6\]](#) Aromatic carbons would appear between 110-150 ppm. The carbon attached to the amino group would be shifted upfield, while the carbon attached to the chlorine atom would be shifted downfield.

## Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for **2-Amino-4-chlorobenzonitrile** is not available in the reviewed literature. For a compound with this structure, the molecular ion peak  $[M]^+$  would be expected at m/z 152, with a characteristic  $[M+2]^+$  peak at m/z 154 with approximately one-third the intensity, due to the presence of the <sup>37</sup>Cl isotope. Common fragmentation patterns for aromatic nitriles involve the loss of HCN (27 amu).

## Chemical Properties and Reactivity

**2-Amino-4-chlorobenzonitrile** is a stable compound but reactive under specific conditions, making it a valuable intermediate.<sup>[5]</sup> The amino group can undergo typical reactions such as acylation and alkylation, while the nitrile group can be hydrolyzed or reduced.

A primary application is in the synthesis of quinazoline and quinazolinone derivatives, which are scaffolds for many biologically active molecules.<sup>[7]</sup> The amino and nitrile groups can participate in cyclization reactions with various reagents to form the heterocyclic ring system.

## Experimental Protocols

### Plausible Synthesis of 2-Amino-4-chlorobenzonitrile

A specific, published protocol for the synthesis of **2-Amino-4-chlorobenzonitrile** is not readily available. However, a plausible multi-step synthesis can be proposed based on established chemical transformations and protocols for similar molecules, such as the synthesis of its isomer, 2-amino-5-chlorobenzonitrile.<sup>[8]</sup> A potential route starts from 2,5-dichloronitrobenzene.

#### Step 1: Synthesis of 4-Chloro-2-nitrobenzonitrile from 2,5-Dichloronitrobenzene<sup>[3]</sup>

- In a reaction vessel, combine 2,5-dichloronitrobenzene (1.20 mol), copper(I) cyanide (1.20 mol), and potassium cyanide (0.012 mol) in N,N-dimethylformamide (80 ml).
- Heat the mixture to 165-170°C for 5.5 hours.
- After cooling, pour the reaction mixture into cold toluene (1.2 L) and stir for 13 hours at room temperature.
- Filter the precipitate and wash it with ethyl acetate.
- Combine the filtrates, concentrate under reduced pressure, and wash the residue with carbon tetrachloride to yield 4-chloro-2-nitrobenzonitrile.

#### Step 2: Reduction of the Nitro Group to an Amino Group

- Prepare a solution of stannous chloride ( $\text{SnCl}_2$ ) in concentrated hydrochloric acid.

- Slowly add the 4-chloro-2-nitrobenzonitrile from the previous step to the solution, maintaining the temperature below 30°C with external cooling.
- Stir the resulting slurry for 2-3 hours.
- Make the solution alkaline by adding a 40% sodium hydroxide solution while cooling.
- Filter the crude product and wash with water until neutral.
- The final product, **2-amino-4-chlorobenzonitrile**, can be purified by recrystallization.

## Purification by Recrystallization[1][11]

- Dissolve the crude **2-Amino-4-chlorobenzonitrile** in a minimal amount of hot ethanol in an Erlenmeyer flask.
- If insoluble impurities are present, perform a hot filtration.
- Allow the clear, hot solution to cool slowly to room temperature to allow for crystal formation.
- To maximize the yield, place the flask in an ice bath.
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold ethanol to remove soluble impurities.
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

## Spectroscopic Analysis Protocol[1][7]

- FT-IR Spectroscopy:
  - Prepare a KBr pellet by mixing a small amount of the dried, purified compound with dry potassium bromide powder.
  - Press the mixture into a transparent disc.
  - Record the spectrum in the range of 4000-400  $\text{cm}^{-1}$ .

- UV-Vis Spectroscopy:
  - Prepare a dilute solution (e.g.,  $2 \times 10^{-5}$  M) of the compound in ethanol.
  - Use a quartz cuvette with a 10-mm path length.
  - Record the absorption spectrum in the range of 200-400 nm.

## Safety and Handling

**2-Amino-4-chlorobenzonitrile** is classified as a hazardous substance.

Table 3: GHS Hazard and Precautionary Statements

Category	Code(s) and Statement(s)	Reference(s)
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

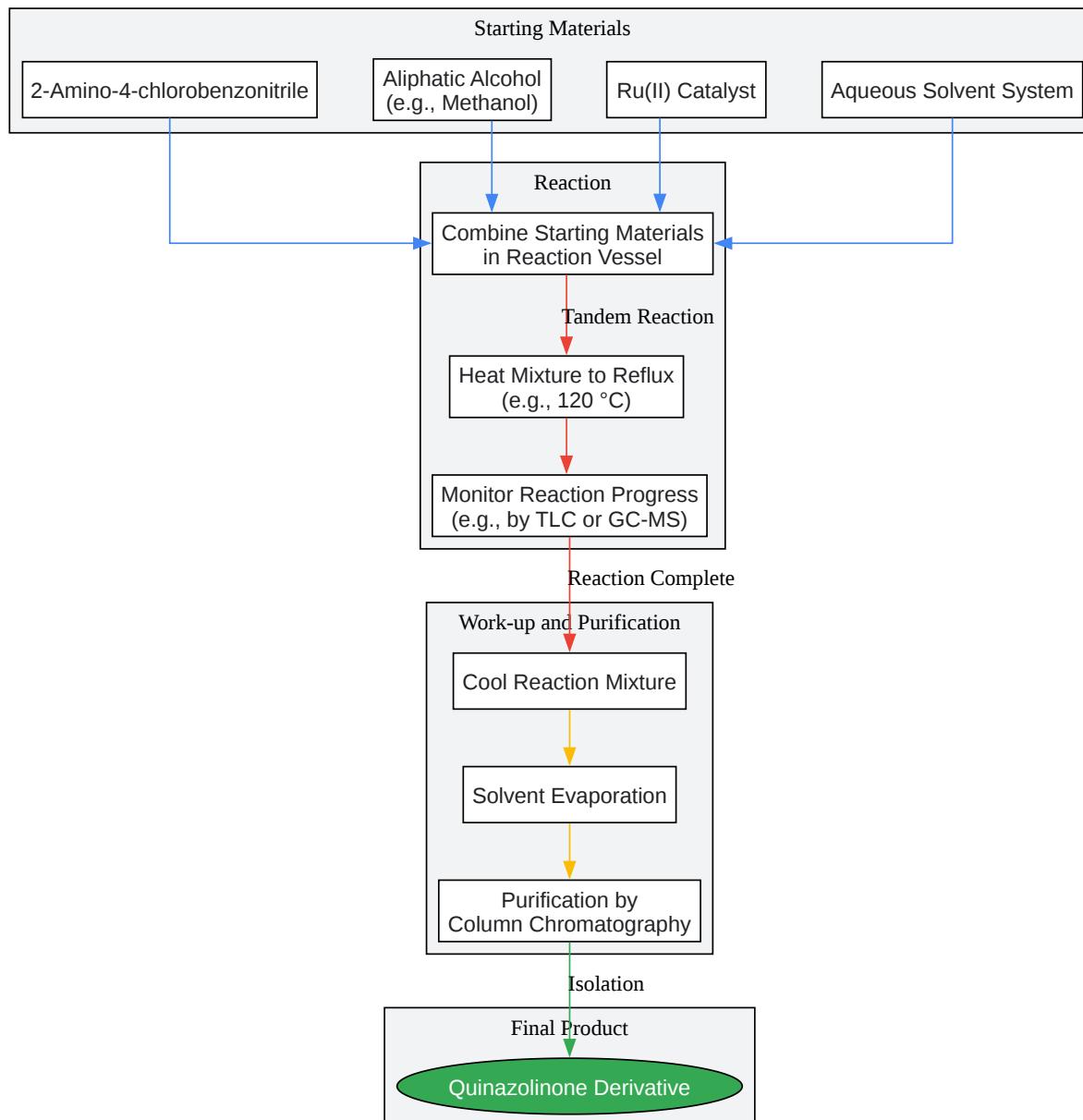
Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), safety glasses, and chemical-resistant gloves when handling this compound.

## Applications and Logical Workflows

The primary application of **2-Amino-4-chlorobenzonitrile** is as a precursor for the synthesis of quinazolines and quinazolinones, which are important scaffolds in drug discovery.[7]

## Experimental Workflow: Synthesis of Quinazolinones

Below is a generalized workflow for the synthesis of a quinazolinone derivative from **2-Amino-4-chlorobenzonitrile**, based on common synthetic strategies.



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Caption: A generalized workflow for the synthesis of quinazolinone derivatives.

This guide provides essential technical information for professionals working with **2-Amino-4-chlorobenzonitrile**. For further details, it is recommended to consult the cited literature.

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